butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
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Overview
Description
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a combination of piperidine, benzoate, and thiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the thiazine ring, and finally, the esterification to introduce the butyl benzoate group.
Preparation of 4-methylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-methylpiperidine with thionyl chloride under reflux conditions.
Formation of the thiazine ring: The 4-methylpiperidine-1-carbonyl chloride is then reacted with 2-aminobenzenesulfonamide to form the thiazine ring structure.
Esterification: The final step involves the esterification of the thiazine derivative with butyl 4-hydroxybenzoate in the presence of a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be oxidized to introduce sulfone groups.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiazine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: can be compared to other piperidine derivatives and thiazine-containing compounds.
Piperidine derivatives: These include compounds like 4-methylpiperidine and its various substituted forms.
Thiazine derivatives: Compounds such as 1,4-benzothiazine and its sulfone derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
butyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-3-4-17-33-26(30)20-9-11-21(12-10-20)28-18-24(25(29)27-15-13-19(2)14-16-27)34(31,32)23-8-6-5-7-22(23)28/h5-12,18-19H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICGUMGWKGAXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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